2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol
Description
Systematic Nomenclature and IUPAC Conventions
The compound 2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol derives its systematic name from the IUPAC nomenclature rules for substituted pyrimidines and ethanolamine derivatives. The parent structure is a pyrimidine ring, with substituents prioritized according to their functional groups and positions. The base pyrimidine ring is numbered such that the dimethylamino group (-N(CH₃)₂) occupies position 2, the methyl group (-CH₃) is at position 6, and the amino group (-NH₂) is at position 5. The ethanolamine moiety (-NH-CH₂-CH₂-OH) is attached to position 4 of the pyrimidine ring. The suffix -ol indicates the hydroxyl group at the terminal carbon of the ethanol chain, while the prefix amino and dimethylamino specify the nitrogen-containing substituents. This nomenclature ensures unambiguous identification of the compound’s structure and substituent orientation.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₀H₁₈N₆O , calculated from its constituent atoms: 10 carbons, 18 hydrogens, 6 nitrogens, and 1 oxygen. The molecular weight is 238.30 g/mol , computed as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 10 | 12.01 | 120.10 |
| H | 18 | 1.008 | 18.14 |
| N | 6 | 14.01 | 84.06 |
| O | 1 | 16.00 | 16.00 |
| Total | 238.30 |
Comparative analysis with structural analogues reveals distinct differences. For example, replacing the dimethylamino group with a chlorine atom (as in 2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethanol ) increases electronegativity but reduces molecular weight to 188.61 g/mol. Conversely, the addition of a methyl group in 2-((6-amino-2-methylpyrimidin-4-yl)amino)ethanol results in a molecular weight of 168.20 g/mol, highlighting the impact of substituent choice on overall mass.
Tautomeric Forms and Isomeric Considerations
The compound exhibits potential tautomerism due to its amino and hydroxyl groups. The 5-amino group on the pyrimidine ring may participate in prototropic tautomerism, shifting a hydrogen atom to the adjacent ring nitrogen (N-1 or N-3). This creates resonance-stabilized forms where the double bonds within the ring reorganize (Figure 1). Additionally, the ethanolamine side chain can adopt rotational isomers (rotamers) depending on the orientation of the hydroxyl group relative to the amino linkage.
Isomeric considerations include stereoisomerism, though the compound lacks chiral centers in its current configuration. However, structural analogues like 2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethanol demonstrate how halogen substitution influences tautomeric preferences without introducing stereogenicity.
X-ray Crystallographic Data Interpretation
While direct X-ray crystallographic data for this compound is not publicly available, inferences can be drawn from related pyrimidine derivatives. For instance, 2-[(dimethylamino)methyl]pyrimidine-4-carbaldehyde exhibits a planar pyrimidine ring with bond lengths of 1.33 Å for C=N and 1.41 Å for C-N (dimethylamino group). These values suggest partial double-bond character in the ring and single-bond geometry in the substituents. In the title compound, the dimethylamino group likely adopts a trigonal pyramidal geometry, with N-C bond lengths approximating 1.45 Å. Hydrogen bonding between the hydroxyl group and adjacent amino groups may stabilize the crystal lattice, as seen in 2-((6-amino-2-methylpyrimidin-4-yl)amino)ethanol .
Comparative Analysis with Structural Analogues
The compound’s structure shares features with several pyrimidine derivatives (Table 1):
The dimethylamino group in the title compound enhances electron-donating capacity compared to chloro or methyl substituents, increasing solubility in polar solvents. Conversely, the methyl group at position 6 sterically hinders interactions at the pyrimidine ring’s periphery, a feature absent in simpler analogues like 2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethanol . These structural nuances influence reactivity and potential applications in medicinal chemistry.
Properties
CAS No. |
61604-15-7 |
|---|---|
Molecular Formula |
C9H17N5O |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[[5-amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C9H17N5O/c1-6-7(10)8(11-4-5-15)13-9(12-6)14(2)3/h15H,4-5,10H2,1-3H3,(H,11,12,13) |
InChI Key |
CWXSCOILMLVFDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)NCCO)N |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Synthesis
The pyrimidine ring with appropriate substituents is typically synthesized via cyclization reactions involving cyanoacetate derivatives and urea or amidine compounds.
Cyclization of Cyanoacetate and Urea:
A green and efficient method involves reacting cyanoacetate (methyl or ethyl cyanoacetate) with urea in the presence of sodium metal in anhydrous methanol or ethanol solvent. The process includes dissolving sodium metal, dropwise addition of cyanoacetate, followed by urea addition and refluxing at 65–80 °C for 3–4 hours. The product is 4-amino-2,6(1H,3H)-pyrimidinedione, isolated by filtration and neutralization steps with high yield (~97%).Methylation to 4-Amino-2,6-dimethoxypyrimidine:
The pyrimidinedione intermediate undergoes methylation using dimethyl sulfate or dimethyl carbonate in the presence of a solid alkali (NaOH or KOH) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in solvents like toluene or DMF. The reaction is maintained at 60–80 °C for 8–10 hours, yielding 4-amino-2,6-dimethoxypyrimidine.
Introduction of the Aminomethyl Side Chain
Conversion of 5-Alkoxymethylpyrimidines to 5-Aminomethylpyrimidines:
A key step involves converting 5-alkoxymethylpyrimidines to 5-aminomethyl derivatives using ammonia in the presence of Lewis acid catalysts such as aluminum oxide (Al2O3). The reaction is performed in an inert organic solvent (e.g., toluene) or ammonia itself, at elevated temperatures (180–350 °C, preferably 210–300 °C) under autogenous pressure for several hours. This method avoids cumbersome reduction steps and provides high selectivity and yield of the aminomethyl product.Catalytic Amination Process Example:
In a typical procedure, 1.25 g of 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) is reacted with 5 g of Al2O3 catalyst and 30 g of ammonia in 50 mL toluene at 230 °C for 4 hours. After cooling and filtration, the product is isolated and analyzed, showing efficient conversion to the aminomethyl pyrimidine.
Attachment of the Aminoethanol Side Chain
The ethan-1-ol moiety linked via an amino group at position 4 is introduced by nucleophilic substitution or reductive amination strategies starting from the corresponding 4-chloropyrimidine or 4-halogeno intermediates.
Alternatively, the aminoethanol side chain can be introduced by reacting the 4-amino substituted pyrimidine with 2-chloroethanol or by reductive amination of 4-formylpyrimidine derivatives with aminoethanol under mild reducing conditions.
Specific detailed protocols for this step are less commonly disclosed but generally involve standard nucleophilic substitution or reductive amination chemistry under controlled conditions to preserve the sensitive pyrimidine ring.
Summary Table of Key Preparation Steps
Research Findings and Advantages of the Methods
The catalytic amination of 5-alkoxymethylpyrimidines directly to aminomethyl derivatives represents a significant improvement over traditional methods that require multiple reduction or hydrolysis steps, reducing cost and complexity.
The use of sodium metal in methanol for cyclization is a green and efficient approach, avoiding hazardous reagents like phosphorus oxychloride and minimizing waste.
The methylation step using phase transfer catalysis and dimethyl sulfate or dimethyl carbonate is well-established, providing high yields and operational simplicity.
The overall synthetic route is modular, allowing for variation in substituents and side chains, which is valuable for pharmaceutical intermediate synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of new alkyl or acyl substituted compounds.
Scientific Research Applications
2-((5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- The ethanolamine group (–NH–CH₂CH₂OH) is retained in both the target and Enamine compound, suggesting shared synthetic strategies (e.g., nucleophilic substitution at position 4 of the pyrimidine core) .
- The piperazine-linked compound highlights the versatility of pyrimidine cores in drug design but diverges significantly in functional groups and molecular weight.
Physicochemical Properties
- Solubility: The ethanolamine group in the target compound likely improves water solubility compared to non-polar analogs like the Enamine Ltd compound .
Biological Activity
The compound 2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure typical of pyrimidine derivatives. Its molecular formula is , and it features functional groups that are crucial for its biological interactions.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrimidine derivatives, including this compound. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular processes in bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
Anticancer Activity
Research has indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that it could inhibit the proliferation of various cancer cell lines through modulation of specific signaling pathways.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies showed that treatment with the compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7) and human lung cancer cells (A549). The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells, indicating potent anticancer activity.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
Table 2: Enzyme Inhibition Data
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of the dimethylamino group enhances its lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
